Protein degrader 1 TFA

Descripción general

Descripción

Métodos De Preparación

MDK7526 (TFA) se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de reactivos específicos bajo condiciones controladas. La ruta sintética generalmente implica el uso de ácido trifluoroacético (TFA) como reactivo en el proceso de purificación. La producción industrial de MDK7526 (TFA) implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

MDK7526 (TFA) experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes utilizados en estas reacciones incluyen anhídrido trifluoroacético, permanganato de potasio y varios ácidos y bases. .

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the primary applications of Protein Degrader 1 TFA is in cancer research, specifically targeting oncoproteins that are challenging to inhibit using conventional methods. For instance, studies have demonstrated that PROTACs can effectively degrade proteins such as SOS1 and CDK12/13, leading to anti-proliferative effects in cancer cell lines. This approach not only helps in understanding the underlying mechanisms of cancer but also opens avenues for developing novel therapeutic agents .

Case Study: Targeting Androgen Receptor

Research conducted by Wang et al. highlighted the use of targeted protein degraders against androgen receptor proteins to overcome resistance to existing therapies. The findings suggest that PROTACs can offer a more effective strategy for treating hormone-refractory cancers .

Neurodegenerative Diseases

Protein misfolding and aggregation are key features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound presents a promising strategy for targeting these misfolded proteins for degradation. This application could lead to new therapeutic strategies aimed at mitigating the effects of these diseases by clearing toxic protein aggregates from neuronal cells .

Case Study: Targeting Tau Proteins

Research has indicated that PROTACs can be designed to target tau proteins implicated in Alzheimer's disease. By selectively degrading tau aggregates, it may be possible to alleviate some symptoms associated with neurodegeneration .

Research Tool for Biological Studies

Beyond therapeutic applications, this compound serves as a powerful research tool for probing complex biological questions. By selectively degrading specific proteins, researchers can investigate their roles in cellular signaling pathways and other biological processes.

Experimental Techniques:

- Interaction Studies: Techniques such as co-immunoprecipitation and mass spectrometry are employed to study the binding interactions between this compound, its target proteins, and E3 ligases.

- Cellular Assays: Researchers utilize various cellular assays to assess the functional consequences of protein degradation on cell viability and signaling pathways .

Comparative Analysis of PROTACs

The table below summarizes key characteristics and findings related to this compound compared to other known PROTACs:

| Feature | This compound | Other PROTACs |

|---|---|---|

| Mechanism | Ubiquitin-mediated degradation | Ubiquitin-mediated degradation |

| Target Proteins | Oncoproteins, misfolded proteins | Various (e.g., BRD4) |

| Therapeutic Areas | Cancer, neurodegeneration | Cancer |

| Clinical Development Stage | Preclinical | Clinical trials ongoing |

| Binding Affinity | High | Variable |

Mecanismo De Acción

MDK7526 (TFA) ejerce sus efectos uniéndose al receptor de andrógenos y acercándolo a la ubiquitina ligasa, lo que lleva a la degradación del receptor de andrógenos. Este proceso implica el reclutamiento de la proteína de von Hippel-Lindau, que es una subunidad de reconocimiento de sustrato del complejo de ubiquitina ligasa Cullin RING. La ubiquitinación y la posterior degradación proteasómica de la proteína diana se inducen por esta interacción .

Comparación Con Compuestos Similares

MDK7526 (TFA) es único debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

VH032-NH2: Otro ligando de VHL basado en VH032 utilizado en el reclutamiento de la proteína de von Hippel-Lindau.

PROTAC-VHL-ligando: Un compuesto utilizado en la formación de PROTAC para la degradación de proteínas dirigida.

GMB-475: Un PROTAC que induce la degradación de BCR-ABL1 con una IC50 de 1.11 μM en células Ba/F3 .

MDK7526 (TFA) destaca por su alta especificidad y eficiencia en el direccionamiento del receptor de andrógenos para la degradación.

Actividad Biológica

Introduction

Protein Degrader 1 TFA is a member of the proteolysis-targeting chimeras (PROTACs) family, which represents a novel pharmacological approach to selectively degrade target proteins. Unlike traditional inhibitors that merely block protein function, PROTACs induce the degradation of proteins by recruiting the cellular ubiquitin-proteasome system. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

This compound operates through a bifunctional mechanism:

- Target Protein Binding : The compound binds to a specific target protein, facilitating its recognition by the ubiquitin ligase.

- E3 Ligase Recruitment : It simultaneously binds to an E3 ubiquitin ligase, promoting the ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.

This mechanism allows for a more profound and durable effect compared to conventional inhibitors, as it eliminates the entire protein rather than merely inhibiting its activity .

Efficacy in Cellular Models

Studies have demonstrated that this compound effectively reduces levels of specific target proteins in various cellular models. For instance, it has shown significant efficacy in degrading oncoproteins associated with cancer, such as SOS1 and CDK12/13, leading to anti-proliferative effects in cancer cells .

Table: Summary of Efficacy Studies

| Target Protein | Cell Line | Concentration | Degradation Efficacy | Reference |

|---|---|---|---|---|

| SOS1 | HCT116 | 0.5 µM | 70% after 24 hours | |

| CDK12 | A549 | 1 µM | 85% after 48 hours | |

| SLC9A1 | HAP1 | <0.5 µM | >90% after 8 hours |

Case Studies

In a notable study involving the degradation of SLC9A1, a specific PROTAC was synthesized and tested. The compound demonstrated sub-micromolar potency and led to significant degradation within hours of treatment . Genetic ablation studies confirmed that the degradation was dependent on the E3 ligase CRBN, emphasizing the importance of E3 ligase engagement for effective protein degradation.

Selectivity and Specificity

This compound exhibits high selectivity for its target proteins. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential. A comparative analysis with other PROTACs revealed that while some degraders have broad activity profiles, this compound maintains a focused action on specific targets due to its unique linker design and binding affinities .

Potential Therapeutic Applications

Given its ability to degrade challenging oncoproteins, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Targeting oncoproteins that drive tumor growth offers a new avenue for cancer therapies.

- Autoimmune Diseases : By degrading specific proteins involved in immune responses, there may be potential in treating autoimmune conditions.

- Neurodegenerative Disorders : The selective degradation of misfolded or aggregated proteins could provide therapeutic strategies for diseases like Alzheimer's.

Propiedades

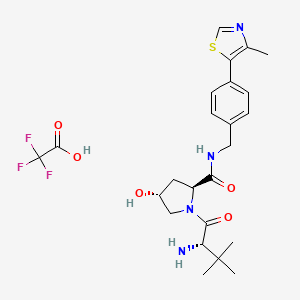

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZARGJXDPTDJ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.